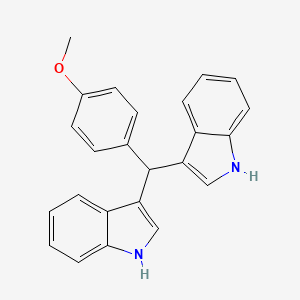

DIM-C-pPhOCH3

Vue d'ensemble

Description

Applications De Recherche Scientifique

DIM-C-pPhOCH3 a plusieurs applications en recherche scientifique, notamment :

Recherche contre le cancer : Il induit l'apoptose dans les lignées cellulaires cancéreuses, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse.

Neurosciences : En tant qu'agoniste de Nur77, il a été étudié pour ses effets sur la croissance et la différenciation neuronales.

Pharmacologie : La capacité du composé à moduler les récepteurs nucléaires en fait un outil précieux dans les études pharmacologiques.

Mécanisme d'action

This compound exerce ses effets en agissant comme un agoniste du récepteur Nerve Growth Factor-Induced Bα (NGFI-Bα, Nur77). Cette interaction conduit à l'activation des voies apoptotiques dans les cellules cancéreuses, entraînant la mort cellulaire. Le composé module également l'expression des gènes inflammatoires en inhibant la voie de signalisation du facteur nucléaire κB (NF-κB) .

Mécanisme D'action

Target of Action

DIM-C-pPhOCH3 is primarily an agonist of the orphan nuclear receptor, Nur77 . Nur77, also known as NR4A1, is a transcription factor involved in various cellular processes, including apoptosis, proliferation, and differentiation .

Mode of Action

As a Nur77 agonist, this compound binds to Nur77, activating it . This activation can lead to various cellular responses, including the induction of apoptosis in cancer cell lines . It’s also suggested that this compound can induce cell death via both Nur77-dependent and Nur77-independent pathways .

Biochemical Pathways

The activation of Nur77 by this compound can influence several cellular signaling pathways. These include pathways related to the regulation of apoptosis and anoikis, as well as cell cycle progression and cell proliferation . For instance, it can regulate the expression of proapoptotic genes and responses in colon cancer cells .

Result of Action

The activation of Nur77 by this compound leads to several molecular and cellular effects. It’s been shown to induce apoptosis in cancer cell lines . Additionally, it enhances long-term potentiation in hippocampal slices and long-term contextual fear memory in an in vivo mouse model .

Safety and Hazards

Orientations Futures

While DIM-C-pPhOCH3 has shown promise in inducing apoptosis in cancer cell lines and enhancing long-term potentiation in hippocampal slices, more research is needed to fully understand its potential therapeutic applications . It’s also necessary to increase research regarding pharmaceutic forms that improve its low solubility and poor bioavailability .

Analyse Biochimique

Biochemical Properties

DIM-C-pPhOCH3 interacts with the NGFI-Bα, Nur77 receptor, a member of the NR4A family . This interaction triggers a series of biochemical reactions that lead to apoptosis in cancer cell lines

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It induces apoptosis in cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NGFI-Bα, Nur77 receptor . This binding triggers a series of events that lead to apoptosis in cancer cells . It also affects gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being studied. Current research suggests that it has long-term effects on cellular function, particularly in inducing apoptosis in cancer cells .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the NGFI-Bα, Nur77 receptor

Transport and Distribution

It is known to interact with the NGFI-Bα, Nur77 receptor , but the specifics of how it is transported and distributed are still being studied.

Subcellular Localization

As an agonist of the NGFI-Bα, Nur77 receptor, it is likely to be found wherever this receptor is present in the cell

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du DIM-C-pPhOCH3 implique généralement la condensation de dérivés d'indole avec du p-méthoxybenzaldéhyde en milieu acide. La réaction est effectuée en présence d'un catalyseur, tel que l'acide chlorhydrique, pour faciliter la formation de la structure bis-indolylméthane .

Méthodes de production industrielle

le processus de synthèse peut être mis à l'échelle en optimisant les conditions réactionnelles, telles que la température, la pression et la concentration du catalyseur, pour obtenir des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

Types de réactions

DIM-C-pPhOCH3 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Des réactions de substitution peuvent se produire sur les cycles indole ou sur le groupe méthoxyphényle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution nécessitent souvent des catalyseurs comme le palladium sur carbone ou des acides de Lewis.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire divers dérivés réduits .

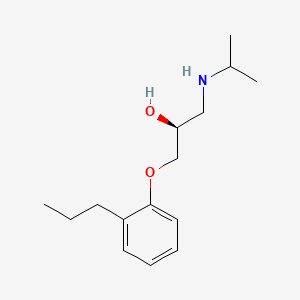

Comparaison Avec Des Composés Similaires

Composés similaires

DIM-C-pPhOH : Structure similaire mais avec un groupe hydroxyle au lieu d'un groupe méthoxy.

DIM-C-pPhCO2Me : Contient un groupe ester carboxylate.

DIM-C-pPhtBu : Comporte un groupe tert-butyle.

Unicité

DIM-C-pPhOCH3 est unique en raison de son interaction spécifique avec le récepteur Nur77 et de ses puissants effets apoptotiques dans les cellules cancéreuses. Son groupe méthoxy contribue également à ses propriétés chimiques et ses activités biologiques distinctes par rapport aux composés similaires .

Propriétés

IUPAC Name |

3-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O/c1-27-17-12-10-16(11-13-17)24(20-14-25-22-8-4-2-6-18(20)22)21-15-26-23-9-5-3-7-19(21)23/h2-15,24-26H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCMKJAXOIFTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463916 | |

| Record name | DIM-C-pPhOCH3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33985-68-1 | |

| Record name | DIM-C-pPhOCH3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

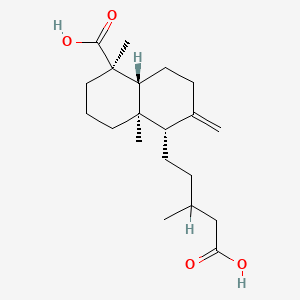

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

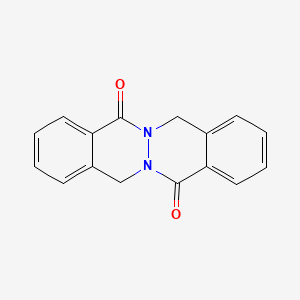

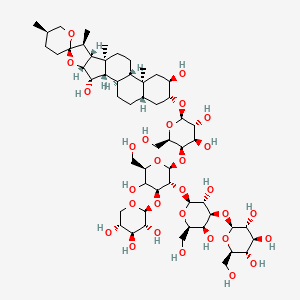

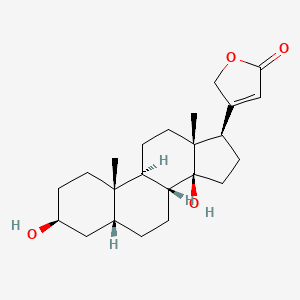

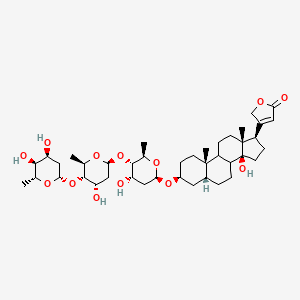

Feasible Synthetic Routes

A: DIM-C-pPhOCH3, or 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane, acts as an agonist for the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-Bα). [, , , , ]. This means it binds to and activates Nur77, leading to changes in gene expression. Depending on the cell type, this activation can lead to:

- Increased expression of pro-apoptotic genes: This includes genes like tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), cystathionase, p21, p8, and sestrin-2, ultimately leading to programmed cell death (apoptosis). [, , ]

- Inhibition of adipogenesis: this compound has been shown to reduce adipogenesis, potentially by suppressing TR4 transcriptional activity, a key regulator of lipid homeostasis in adipose tissue. []

- Induction of other cellular responses: this compound can also activate Nur77-independent pathways, leading to effects like caspase-dependent apoptosis, activation of early growth response gene-1 (EGR-1), and increased phosphorylation of c-Jun N-terminal kinase (JNK). []

ANone: While the provided research focuses on the biological activity of this compound, it lacks specific details regarding its spectroscopic data. For comprehensive structural characterization, further analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be necessary.

ANone: The provided research focuses on this compound's role as an agonist for the Nur77 receptor and its subsequent biological effects. There is no mention of catalytic properties or applications related to catalysis in these studies.

ANone: While the provided research doesn't delve into specific SAR studies for this compound, it does highlight that structural modifications within the broader class of 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes can influence their activity on different targets. For example:

- Nur77 activation: Compounds with p-trifluoromethyl (DIM-C-pPhCF3), hydrogen (DIM-C-pPh), and p-methoxy (this compound) substituents have shown to activate Nur77. []

- PPARγ activation: Compounds with p-trifluoromethyl (DIM-C-pPhCF3), p-t-butyl (DIM-C-pPhtBu), and phenyl (DIM-C-pPhC6H5) substituents have been identified as PPARγ agonists. []

ANone: Several studies demonstrate the efficacy of this compound in both laboratory and animal models:

- In vitro: this compound has demonstrated efficacy in inhibiting the growth and inducing apoptosis in various cancer cell lines, including colon, bladder, pancreatic, prostate, and breast cancer cells. [, , ]

- In vivo: this compound has shown to inhibit tumor growth in mouse models implanted with human cancer cells. For instance, a study showed that this compound (25 mg/kg/d) significantly reduced tumor growth in mice bearing KU7 bladder cancer xenografts. [] Similarly, it also inhibited tumor growth in athymic nude mice with RKO colon cancer xenografts. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.